molecular formula C6H3ClN2O7S B1581880 4-Chloro-3,5-dinitrobenzenesulfonic acid CAS No. 88-91-5

4-Chloro-3,5-dinitrobenzenesulfonic acid

Cat. No. B1581880
CAS RN: 88-91-5
M. Wt: 282.62 g/mol
InChI Key: ALVPDCHBQRCKRQ-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitrobenzenesulfonic acid is a chemical compound with the linear formula C6H3ClN2O7S . It has a molecular weight of 282.617 .


Synthesis Analysis

The synthesis of 4-Chloro-3,5-dinitrobenzenesulfonic acid involves the sulfonation and nitration of chlorobenzene using 2 mol/mol of potassium nitrate . The product is isolated from the quenched reaction mixture as the potassium salt, after the addition of potassium chloride .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-dinitrobenzenesulfonic acid is represented by the linear formula C6H3ClN2O7S .

Scientific Research Applications

It’s important to note that handling and usage of this chemical should be done by trained professionals, as it may cause an allergic skin reaction . Always refer to the safety data sheet and follow the recommended safety measures when handling this chemical .

It’s important to note that handling and usage of this chemical should be done by trained professionals, as it may cause an allergic skin reaction . Always refer to the safety data sheet and follow the recommended safety measures when handling this chemical .

Safety And Hazards

4-Chloro-3,5-dinitrobenzenesulfonic acid may cause an allergic skin reaction (H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

4-chloro-3,5-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVPDCHBQRCKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236750
Record name 4-Chloro-3,5-dinitrobenzenesulphonic acid
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Molecular Weight

282.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-dinitrobenzenesulfonic acid

CAS RN

88-91-5
Record name 4-Chloro-3,5-dinitrobenzenesulfonic acid
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Record name 4-Chloro-3,5-dinitrobenzenesulfonic acid
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Record name 4-Chloro-3,5-dinitrobenzenesulfonic acid
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Record name 4-Chloro-3,5-dinitrobenzenesulphonic acid
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Record name 4-chloro-3,5-dinitrobenzenesulphonic acid
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Record name 4-Chloro-3,5-dinitrobenzenesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SM Sipyagin, VS Enshov, SA Kashtanov… - Chemistry of …, 2002 - Springer
1-Chloro-2,6-dinitro-4-perfluoroalkylthiobenzenes in the Synthesis of Heterocycles Page 1 Chemistry of Heterocyclic Compounds, Vol. 38, No. 11, 2002 1-CHLORO-2,6-DINITRO- 4-…
Number of citations: 5 link.springer.com
G Bhattacharya, MM Salem, KA Werbovetz - Bioorganic & medicinal …, 2002 - Elsevier
Novel dinitroaniline sulfonamides based on the herbicide oryzalin 3 were synthesized and evaluated for activity against the parasitic protozoan Leishmania donovani and against …
Number of citations: 63 www.sciencedirect.com
WH Scouten, W van den Tweel, H Kranenburg… - Methods in …, 1987 - Elsevier
Publisher Summary The major difficulty with many methods of activating hydroxylic matrices for immobilizing enzymes or bioligands is that the resulting immobilized material leaks from …
Number of citations: 14 www.sciencedirect.com
SV Reddy, GM Rao, BV Kumar, KN Reddy… - …, 2014 - pubs.rsc.org
A series of N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides was designed, synthesized and evaluated for its hypoglycemic, hyperglycemic and oral anti-diabetic …
Number of citations: 13 pubs.rsc.org
RD Nelson - 1951 - search.proquest.com
The earliest studies on the physiological action of the phenothiazine derivative methylene blue, by Guttmann and Ehrlich,^ showed that this compound had a specific action in human …
Number of citations: 4 search.proquest.com
赤塚政美 - YAKUGAKU ZASSHI, 1960 - jstage.jst.go.jp
Condensation of acetoacetic ester and benzoylacetic ester with methyl 2-or 4-chloro-3, 5-dinitrobenzenesulfonate is impossible, while that with phenyl 2-or 4-chloro-3, 5-…
Number of citations: 3 www.jstage.jst.go.jp

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